2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one
Description
Tautomerism
The 4-keto group participates in lactam-lactim tautomerism, though the keto form dominates under standard conditions due to resonance stabilization of the carbonyl group. The amino group at position 2 remains protonated, with no observed imino tautomers in crystallographic studies of analogous compounds.
Conformational Dynamics
The cycloheptane ring exhibits fluxional behavior, interconverting between chair and twist conformers via pseudo-rotation. Computational studies on cycloheptane derivatives reveal energy barriers of $$ 3.5 \, \text{kcal/mol} $$ for chair-to-twist transitions.
Table 2: Conformational Energy Barriers
| Conformational Transition | Energy Barrier (kcal/mol) | Source |
|---|---|---|
| Chair → Twist | 3.5 | |
| Twist → Boat | 5.2 |
Intramolecular hydrogen bonding between the amino group and pyrimidine nitrogen ($$ \text{N-H} \cdots \text{N} $$, $$ 2.89 \, \text{Å} $$) further stabilizes the chair conformation.
Comparative Analysis with Related Thienopyrimidine Derivatives
Structural Comparisons
- Cyclohexane vs. Cycloheptane Fusion : Cycloheptane-containing derivatives exhibit greater conformational flexibility but higher ring strain compared to cyclohexane analogs (e.g., compounds in ).
- Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidines : The [3,2-d] fusion pattern in this compound reduces π-orbital overlap compared to [2,3-d] systems, altering electronic properties.
Table 3: Comparative Properties of Thienopyrimidine Derivatives
Electronic Effects
The electron-withdrawing ketone group at position 4 decreases electron density on the pyrimidine ring, as evidenced by a $$ 0.3 \, \text{eV} $$ increase in ionization potential compared to non-ketone analogs.
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
4-amino-8-thia-3,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3-trien-6-one |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-8-6-4-2-1-3-5-7(6)16-9(8)10(15)14-11/h1-5H2,(H3,12,13,14,15) |
InChI Key |
AZYSSJOEJOCMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Condensation with Isothiocyanates and Cyclization
One common approach involves reacting 2-aminothiophene derivatives with isothiocyanates in the presence of a base such as anhydrous potassium carbonate in acetonitrile under reflux conditions for extended periods (e.g., 15 hours). The reaction mixture is then cooled, neutralized, and the product is isolated by filtration and recrystallization. This method has been applied successfully to synthesize various thienopyrimidine derivatives, indicating its suitability for the target compound as well.
Multi-Step Synthesis from 2-Aminothiophene Precursors
The synthesis often begins with 2-aminothiophene-3-carboxylic acid esters or nitriles, which undergo cyclization and condensation reactions to form the pyrimidine ring fused to the thiophene. For example, heating these precursors with reagents like sodium ethoxide or amidines under reflux or microwave irradiation facilitates ring closure and formation of the bicyclic system.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated as an efficient alternative to conventional heating, significantly reducing reaction times (from hours to minutes) and improving yields. For instance, microwave-assisted condensation of aminothiophene derivatives with aryl amines or other nucleophiles in solvents like 2-propanol at moderate temperatures (80–100 °C) has yielded fused pyrimidine derivatives with good purity and yield.
- The products obtained by these methods have been characterized by various spectroscopic techniques such as ^1H-NMR, ^13C-NMR, IR, and mass spectrometry. For example, characteristic ^1H-NMR signals include singlets corresponding to amino protons and multiplets for the tetrahydrocycloheptane ring protons.
- Melting points and elemental analysis data confirm the purity and identity of the synthesized compounds.
- The use of microwave irradiation often results in cleaner reactions with fewer by-products, as evidenced by sharper melting points and cleaner NMR spectra.
The preparation of 2-Amino-7,8,9,10-tetrahydro-1H-cycloheptathieno[3,2-D]pyrimidin-4(6H)-one is effectively achieved through condensation and cyclization reactions starting from 2-aminothiophene precursors. Conventional reflux methods using isothiocyanates and bases provide reliable yields, while microwave-assisted synthesis offers a rapid and cleaner alternative. Analytical data from various studies confirm the successful synthesis and structural integrity of the compound. These methods provide a solid foundation for further functionalization and biological evaluation of this heterocyclic scaffold.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone ring to its corresponding dihydropyrimidine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or thieno positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone derivative, while nucleophilic substitution with an amine can produce an amino-substituted pyrimidinone.
Scientific Research Applications
Research indicates that derivatives of thieno[3,2-D]pyrimidine compounds exhibit significant biological activities. The applications of 2-amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one primarily center around:
- Antitumor Activity : Compounds related to thieno[3,2-D]pyrimidines have shown promise in inhibiting tumor growth through various mechanisms including kinase inhibition.
- Antimicrobial Properties : The structural characteristics of this compound suggest potential efficacy against various microbial strains.
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Thieno Ring : Initial reactions to create the thieno component.
- Cyclization : Subsequent cyclization to form the bicyclic structure.
- Functionalization : Introduction of the amino and carbonyl groups to enhance biological activity.
Case Studies and Research Findings
Recent studies have explored the following applications:
-
Antitumor Studies : In vitro assays have demonstrated that derivatives show significant cytotoxic effects against various cancer cell lines.
- Example : A study published in Journal of Medicinal Chemistry reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells.
-
Neuroprotective Research : Investigations into the neuroprotective effects have shown promise in models of neurodegeneration.
- Example : Research indicated that compounds similar to this compound reduced oxidative stress markers in neuronal cell cultures.
-
Antimicrobial Activity : The compound's potential as an antimicrobial agent has been evaluated against various pathogens.
- Example : A study found that certain derivatives displayed significant activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related thienopyrimidine derivatives:
Key Insights from Structural Modifications
Amino vs. Halogen Substituents: The 2-amino group in the target compound improves solubility and hydrogen-bonding interactions compared to non-polar halogen substituents (e.g., 4-chloro in Compound 3) . Halogenated derivatives (e.g., 4-bromophenyl in Compound 3b) exhibit superior kinase inhibition due to enhanced hydrophobic interactions .
Ring Size and Fusion Patterns: Cyclohepta rings confer conformational flexibility, whereas pyrido-fused systems (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones) exhibit rigid planar structures, favoring DNA intercalation . Benzo-fused analogs (e.g., 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones) show higher Pim-1 inhibition (IC50 < 0.1 μM) due to improved π-π stacking .
Functional Group Impact on Bioactivity: Triazole substituents (e.g., 6-triazole in ) enhance antifungal activity by 60–80% compared to unsubstituted thienopyrimidinones . Sulfanyl groups (e.g., 2-sulfanyl in ) increase electrophilicity, promoting covalent binding to cysteine residues in kinases .
Biological Activity
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one is a complex heterocyclic compound characterized by its unique bicyclic structure that integrates a thieno and pyrimidine moiety. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
- CAS Number : 2102411-20-9
The structural attributes include:
- An amino group at position 2.
- A carbonyl group at position 4.
These functional groups enhance the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that derivatives of thieno[3,2-D]pyrimidine compounds exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Potential anticancer activity | Unique bicyclic structure may enhance specificity |
| Thieno[2,3-d]pyrimidinones | Antitumor activity | Simpler structure |
| 5-Methylthieno[3,2-d]pyrimidinones | Antimicrobial properties | Enhanced solubility due to methyl group |
| Cycloalkylthieno[2,3-d]pyrimidines | Dual kinase inhibition | Broader spectrum of activity |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The amino group facilitates interactions with various biological targets.
- The bicyclic structure may confer enhanced stability and specificity in binding to enzymes or receptors.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of thieno[3,2-D]pyrimidine derivatives as inhibitors of specific proteins involved in cancer progression:
- AKT1 Inhibition : A study highlighted the development of compounds targeting AKT1 for acute myeloid leukemia (AML). The research indicated that structural modifications could lead to significant inhibitory activity against AKT1 with IC₅₀ values around 1.99 μM for certain derivatives .
- SIRT2 Selectivity : Another investigation reported novel thienopyrimidinone SIRT2 inhibitors with good potency and selectivity. These inhibitors demonstrated submicromolar activity against SIRT2 and were linked to various biological processes including aging and metabolism .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing thieno-pyrimidinone derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of structurally related thieno-pyrimidinones often involves cyclocondensation reactions. For example, 3-methylthio derivatives can be synthesized by reacting thione precursors with methyl iodide in the presence of sodium ethoxide . Adapting this to the target compound may require substituting the cycloheptane-fused thieno-pyrimidinone core. Key steps include optimizing solvent choice (e.g., bromobenzene for high-temperature reactions) and controlling stoichiometry to avoid side products .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : 1H/13C NMR and IR spectroscopy are critical. For example, in analogous compounds, IR absorption bands at ~1650–1700 cm⁻¹ confirm the presence of carbonyl groups, while NMR signals for NH₂ protons typically appear at δ 6.5–7.5 ppm . Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% for purity validation .
Q. How are preliminary structure-activity relationship (SAR) studies designed for thieno-pyrimidinones?
- Methodological Answer : SAR studies often focus on substitutions at positions 2 and 5. For instance, introducing arylaminomethyl groups at position 6 (via reductive amination of aldehyde intermediates) has been shown to modulate dihydrofolate reductase (DHFR) inhibition . A basic SAR workflow includes:
Synthesizing derivatives with varied substituents.
Testing in vitro bioactivity (e.g., enzyme inhibition).
Correlating electronic/steric properties of substituents with activity trends .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or dynamic effects. For example, 2-amino-thieno-pyrimidinones can exhibit keto-enol tautomerism, leading to multiple carbonyl peaks in IR. To resolve this:
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the cycloheptane ring .
- Perform variable-temperature NMR to observe dynamic equilibria .
- Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What strategies optimize reaction yields in multi-step syntheses of fused pyrimidinones?
- Methodological Answer : Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., HMPA) enhance cyclization efficiency at high temperatures (150°C) but require strict anhydrous conditions .
- Catalyst choice : Sodium ethoxide facilitates deprotonation in thiourea cyclization steps, but NaBH₃CN may improve reductive amination yields (e.g., 45–89% for arylaminomethyl derivatives) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate regioisomers .
Q. How are computational docking studies applied to predict biological targets for this compound?
- Methodological Answer : Docking workflows for DHFR inhibitors involve:
Protein preparation : Retrieve DHFR crystal structure (PDB: 1U72) and remove water/co-crystallized ligands.
Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel.
Docking simulations : Use AutoDock Vina to assess binding affinity; prioritize poses with hydrogen bonds to key residues (e.g., Asp27, Leu5) .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .
Q. What experimental controls are essential in cytotoxicity assays for thieno-pyrimidinones?
- Methodological Answer : For MTT assays:
- Negative control : Untreated cells (viability = 100%).
- Positive control : Cells treated with a known cytotoxic agent (e.g., doxorubicin).
- Solvent control : Cells exposed to DMSO at the highest concentration used.
- Blank control : Medium without cells to normalize absorbance readings.
Ensure IC₅₀ values are calculated from triplicate experiments with standard deviations <10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
